
1-(4-Methoxyphenyl)ethanol
Overview
Description
1-(4-Methoxyphenyl)ethanol, also known as 4-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a secondary alcohol with a methoxy group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanol can be synthesized through the biocatalytic reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2. This method involves the anti-Prelog enantioselective reduction of the ketone to produce the alcohol .
Industrial Production Methods: In industrial settings, the compound can be produced through the biocatalytic asymmetric oxidation of racemic this compound using Acetobacter sp. CCTCC M209061 cells in a biphasic system. The addition of deep eutectic solvents to the reaction system significantly enhances the efficiency of the biocatalytic process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 4-methoxyacetophenone.
Reduction: It can be reduced to form 4-methoxyphenethyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups to form derivatives such as 4-(1-chloro-ethyl)-anisole.
Common Reagents and Conditions:
Oxidation: Common reagents include Acetobacter sp.
Reduction: Immobilized Trigonopsis variabilis AS2 is used as a biocatalyst.
Substitution: Reagents such as chlorosulfonyl isocyanate and octanol-1 are used for substitution reactions.
Major Products:
Oxidation: 4-Methoxyacetophenone.
Reduction: 4-Methoxyphenethyl alcohol.
Substitution: 4-(1-chloro-ethyl)-anisole.
Scientific Research Applications
Photochemical Studies
1-(4-Methoxyphenyl)ethanol is extensively used in photochemical research, particularly in studying the dynamics of excited states through laser-flash photolysis. This technique allows researchers to observe transient species formed during chemical reactions under light exposure. The compound has been utilized to generate 4-(1-chloro-ethyl)-anisole, facilitating the exploration of reaction mechanisms and kinetics in organic chemistry .
Enzymatic Reactions
Recent studies have highlighted the compound's role in stereoselective enzymatic reactions. Specifically, a lipase-catalyzed transesterification process has been developed for the resolution of its enantiomers. The immobilized lipase Novozym 40086 was identified as the most effective catalyst, demonstrating significant potential for applications in asymmetric synthesis and pharmaceutical development .
Molecular Structure Studies
Research into the conformational preferences of related compounds, such as 2-(4-methoxyphenyl)ethanol, has provided insights into intramolecular interactions influenced by substituents like methoxy groups. These studies utilize advanced spectroscopic techniques such as laser-induced fluorescence and IR spectroscopy to analyze molecular behavior and stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, the biocatalytic reduction of 4-methoxyacetophenone to this compound using Trigonopsis variabilis AS2 involves the enantioselective reduction of the ketone group . The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these biocatalytic processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:
- 4-Methoxybenzyl alcohol
- 4-Methoxyacetophenone
- 4-Methoxy-α-methylbenzyl alcohol
- 1-Phenylethanol
- 1-(4-Chlorophenyl)ethanol
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group attached to the benzene ring and a secondary alcohol group. This unique structure allows it to undergo specific reactions and be used in various applications that other similar compounds may not be suitable for .
Biological Activity
1-(4-Methoxyphenyl)ethanol, also known as p-methoxyphenylethanol or MOPE, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a methoxy group attached to a phenyl ring. The presence of the methoxy group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (hepatoma)
In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
Antiviral Activity
Research has indicated that this compound may possess antiviral properties. It has been evaluated for its ability to inhibit HIV-1 replication in vitro. The compound's mechanism appears to involve the downregulation of transcription factors associated with viral replication .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Biocatalytic Methods : Utilizing enzymes such as lipases for stereoselective transesterification reactions has been reported as an efficient means to produce enantiopure forms of the compound .
- Chemical Synthesis : Traditional chemical methods involve the reduction of corresponding ketones or aldehydes with reducing agents like lithium aluminum hydride (LiAlH4) .
Case Study: Anticancer Activity Evaluation
A recent study assessed the cytotoxic effects of this compound on MCF-7 and HeLa cell lines. The results indicated a concentration-dependent increase in cell inhibition, with significant effects observed at concentrations ranging from 31.25 μg/mL to 250 μg/mL:
Concentration (μg/mL) | MCF-7 Inhibition (%) | HeLa Inhibition (%) |
---|---|---|
31.25 | 28.35 | 1.39 |
62.5 | 33.29 | 44.15 |
125 | 97.62 | Not reported |
250 | Highest observed | Not reported |
This case study emphasizes the potential of this compound as an effective anticancer agent .
Lipase-Catalyzed Resolution
The use of immobilized lipases in the resolution of racemic mixtures of this compound has been optimized for better yields and enantiomeric purity. The study identified Novozym 40086 as the most effective enzyme for this process, highlighting its potential application in pharmaceutical synthesis .
Q & A
Basic Questions
Q. What are the common methods for synthesizing 1-(4-Methoxyphenyl)ethanol in laboratory settings?
- Chemical Synthesis : Reduction of 4-methoxyacetophenone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields this compound. Oxidation of derivatives (e.g., substituted acetophenones) under controlled pH and temperature conditions is also employed .
- Biological Synthesis : Enantioselective reduction of 4-methoxyacetophenone using biocatalysts (e.g., Daucus carota cells) in aqueous media produces (S)-(-)-1-(4-Methoxyphenyl)ethanol with high enantiomeric excess (ee). Exogenous agents like ethanol or glucose enhance yield and selectivity .
- Example Conditions :
Method | Catalyst/Agent | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
Chemical | NaBH₄ | Ethanol | 85-90 | - |
Biological | D. carota cells | Water | 70-75 | >90 |
Q. How can researchers characterize this compound using spectroscopic techniques?
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 1.4 ppm (CH₃, triplet), δ 3.8 ppm (OCH₃, singlet), δ 4.8 ppm (OH, broad).
- ¹³C NMR : δ 55.2 (OCH₃), δ 70.1 (CH₂), δ 159.5 (aromatic C-O).
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- The compound is slightly soluble in water (~2.5 g/L at 25°C) but highly soluble in organic solvents (e.g., ethanol, dichloromethane). This necessitates solvent selection for reactions (e.g., aqueous-organic biphasic systems for biocatalysis) and purification via column chromatography .
Q. What factors affect the stability of this compound during storage and experimental use?
- Environmental Factors : Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Store in amber vials at 4°C under inert gas (N₂/Ar).
- Thermal Stability : Decomposes above 150°C; reflux reactions should use low-boiling solvents (e.g., ethanol) .
Advanced Questions
Q. What strategies are employed to achieve enantioselective synthesis of this compound, and how do reaction conditions influence enantiomeric excess?
- Biocatalytic Asymmetric Reduction : D. carota cells or engineered enzymes (e.g., alcohol dehydrogenases) reduce 4-methoxyacetophenone to the (S)-enantiomer. Optimizing pH (6.5-7.5), temperature (25-30°C), and co-solvents (e.g., 10% DMSO) improves ee to >95% .
- Chiral Auxiliaries : Use of (-)-sparteine or Evans auxiliaries in chemical synthesis achieves moderate ee (60-70%) but requires additional steps for auxiliary removal .
Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?
- DFT Calculations : Model transition states for oxidation/reduction pathways to predict regioselectivity. For example, Mulliken charges on the hydroxyl group guide predictions of nucleophilic attack sites .
- Molecular Dynamics : Simulate solvent effects (e.g., deep-eutectic solvents) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates in substitution reactions .
Q. How should researchers address contradictions in reported biological activities of this compound across different studies?
- Critical Analysis : Compare assay conditions (e.g., cell lines, exposure time). For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) due to membrane permeability differences.
- Meta-Analysis : Use tools like ROS analysis or proteomics to identify confounding factors (e.g., ROS scavenging in antioxidant assays) .
Q. What structure-activity relationship (SAR) studies have been conducted on derivatives of this compound?
- Key Modifications :
Derivative | Functional Group | Activity Trend |
---|---|---|
4-Methoxyacetophenone | Ketone | Reduced antimicrobial activity |
1-(4-Methoxyphenyl)ethylamine | Amine | Enhanced CNS penetration |
Halogenated analogs | Cl/Br | Increased cytotoxicity |
- Mechanistic Insights : Methoxy groups enhance lipid solubility, improving blood-brain barrier penetration, while hydroxyl groups mediate hydrogen bonding with target enzymes .
Q. Methodological Recommendations
- Contradiction Resolution : Replicate studies under standardized conditions (pH 7.4, 37°C) and validate via orthogonal assays (e.g., HPLC for purity, microbroth dilution for MIC) .
- Data Reproducibility : Report solvent purity, catalyst lot numbers, and spectrometer calibration details to minimize variability .
Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUULXXWNYKJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311686 | |
Record name | 1-(4-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-15-1 | |
Record name | 1-(4-Methoxyphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3319-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)ethanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3319-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-METHOXYPHENYL)ETHANOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018M85FD11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.